Cas no 25474-85-5 (Carbonazidic acid,(4-methoxyphenyl)methyl ester)
Carbonazidic acid,(4-methoxyphenyl)methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbonazidic acid,(4-methoxyphenyl)methyl ester
- (4-methoxyphenyl)methyl N-diazocarbamate
- 4-METHOXYBENZYLOXYCARBONYL AZIDE
- (p-methoxyphenyl)methoxycarbonylazide
- [(4-Methoxyphenyl)methoxy]carbonylazide
- [(p-methoxybenzyl)oxy]carbonylazide
- 4-methoxybenzyl azidoformate
- 4-methoxybenzyl carbonazidate
- 4-methoxy-benzyloxycarbonyl azide
- EINECS 247-017-1
- p-Methoxybenzylazidoformate
- p-methoxy-carbobenzoxy azide
- NSC 139023
- AKOS015889218
- SCHEMBL20548445
- Carbonazidic acid, (4-methoxyphenyl)methyl ester
- (p-methoxybenzyloxycarbonyl)azide
- 4-methoxybenzyloxycarbonylazide
- NS00027896
- NSC139023
- J-016004
- DTXSID00180159
- 25474-85-5
- p-methoxybenzyloxycarbonylazide
- p-methoxybenzyloxy-car-bonyl azide
- NSC-139023
- p-methoxybenzyloxycarbonyl azide
- AZIDO[(4-METHOXYPHENYL)METHOXY]METHANONE
- G77221
-
- MDL: MFCD00001988
- Inchi: 1S/C9H9N3O3/c1-14-8-4-2-7(3-5-8)6-15-9(13)11-12-10/h2-5H,6H2,1H3
- InChI Key: NQBRFIXRZDTIRQ-UHFFFAOYSA-N
- SMILES: O(C(N=[N+]=[N-])=O)CC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 207.06400
- Monoisotopic Mass: 207.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 49.9Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 30-32 °C (lit.)
- Boiling Point: °Cat760mmHg
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - PSA: 85.28000
- LogP: 2.09486
- Solubility: Not available
Carbonazidic acid,(4-methoxyphenyl)methyl ester Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H272-H302 + H312 + H332
- Warning Statement: P220-P280
- Hazardous Material transportation number:UN 1479 5.1/PG 2
- WGK Germany:3
- Hazard Category Code: 5-20/21/22
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:2-8°C
- Risk Phrases:R5
Carbonazidic acid,(4-methoxyphenyl)methyl ester Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Carbonazidic acid,(4-methoxyphenyl)methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 152854-5G |
Carbonazidic acid,(4-methoxyphenyl)methyl ester |
25474-85-5 | 5g |
¥1010.16 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M919446-250mg |
4-Methoxybenzyloxycarbonyl azide |
25474-85-5 | 95% | 250mg |
¥133.20 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M919446-1g |
4-Methoxybenzyloxycarbonyl azide |
25474-85-5 | 95% | 1g |
¥332.10 | 2022-10-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-226716-5g |
4-Methoxybenzyloxycarbonyl azide, |
25474-85-5 | ≥95% | 5g |
¥564.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-226716-5 g |
4-Methoxybenzyloxycarbonyl azide, |
25474-85-5 | ≥95% | 5g |
¥564.00 | 2023-07-11 | |
| Aaron | AR003MCH-250mg |
4-Methoxybenzyloxycarbonyl azide |
25474-85-5 | 95% | 250mg |
$24.00 | 2025-02-11 | |
| Aaron | AR003MCH-1g |
4-Methoxybenzyloxycarbonyl azide |
25474-85-5 | 95% | 1g |
$63.00 | 2025-03-06 | |
| 1PlusChem | 1P003M45-250mg |
4-Methoxybenzyloxycarbonyl azide |
25474-85-5 | 95% | 250mg |
$83.00 | 2024-05-20 | |
| 1PlusChem | 1P003M45-1g |
4-Methoxybenzyloxycarbonyl azide |
25474-85-5 | 95% | 1g |
$174.00 | 2024-05-20 | |
| A2B Chem LLC | AB67829-250mg |
4-Methoxybenzyloxycarbonyl azide |
25474-85-5 | 95% | 250mg |
$66.00 | 2024-04-20 |
Carbonazidic acid,(4-methoxyphenyl)methyl ester Related Literature
-
Chandkiram Gautam,Selvam Chelliah RSC Adv. 2021 11 31284
Additional information on Carbonazidic acid,(4-methoxyphenyl)methyl ester
Introduction to Carbonazidic acid, (4-methoxyphenyl)methyl ester (CAS No. 25474-85-5)
Carbonazidic acid, (4-methoxyphenyl)methyl ester (CAS No. 25474-85-5) is a unique compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure and functional groups, holds potential applications in various areas, including drug development and materials science. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Carbonazidic acid, (4-methoxyphenyl)methyl ester.
Chemical Structure and Properties
Carbonazidic acid, (4-methoxyphenyl)methyl ester is an organic compound with the molecular formula C10H11NO4. The compound features a central carbonazidic acid moiety linked to a (4-methoxyphenyl)methyl ester group. This unique combination of functional groups imparts specific chemical properties that make it an interesting subject for study. The presence of the methoxy group on the phenyl ring enhances the compound's solubility in polar solvents and influences its reactivity in various chemical reactions.
The physical properties of Carbonazidic acid, (4-methoxyphenyl)methyl ester include a melting point of approximately 120-122°C and a boiling point that is not well-documented due to its thermal instability. The compound is generally stable under ambient conditions but may decompose at higher temperatures or in the presence of strong acids or bases. Its solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) makes it suitable for use in various chemical processes.
Synthesis Methods
The synthesis of Carbonazidic acid, (4-methoxyphenyl)methyl ester can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of carbon azide with (4-methoxyphenyl)methyl alcohol in the presence of a suitable catalyst. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired ester product.
An alternative synthetic route involves the condensation of carbon azide with 4-methoxybenzaldehyde followed by reduction to form the corresponding alcohol, which is then esterified using a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This multi-step process allows for greater control over the purity and yield of the final product.
Applications in Pharmaceutical Research
Carbonazidic acid, (4-methoxyphenyl)methyl ester has shown promise in pharmaceutical research due to its potential biological activity. Recent studies have explored its use as a precursor for the synthesis of novel drugs with therapeutic applications. For example, researchers at the University of California have investigated the compound's ability to modulate specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development.
In addition to its direct biological activity, Carbonazidic acid, (4-methoxyphenyl)methyl ester can serve as a building block for more complex molecules with enhanced pharmacological properties. Its reactivity and functional group diversity make it an attractive starting material for combinatorial chemistry approaches, where large libraries of compounds can be rapidly synthesized and screened for biological activity.
Recent Research Advancements
The latest research on Carbonazidic acid, (4-methoxyphenyl)methyl ester has focused on elucidating its mechanisms of action and optimizing its properties for specific applications. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).
Anther notable advancement comes from a collaborative effort between researchers at Harvard University and MIT, who have developed a novel delivery system for Carbonazidic acid, (4-methoxyphenyl)methyl ester. This delivery system utilizes nanotechnology to enhance the compound's bioavailability and target specificity, potentially improving its therapeutic efficacy while reducing side effects.
Safety Considerations and Future Prospects
Safety is a critical aspect when working with any chemical compound. While Carbonazidic acid, (4-methoxyphenyl)methyl ester is generally considered safe under proper handling conditions, it is important to follow standard laboratory safety protocols to minimize risks. Researchers should wear appropriate personal protective equipment (PPE) and work in well-ventilated areas to prevent exposure.
The future prospects for Carbonazidic acid, (4-methoxyphenyl)methyl ester are promising. Ongoing research aims to further explore its potential applications in drug discovery and materials science. As new synthetic methods are developed and more data become available on its biological activity, this compound may play an increasingly important role in advancing scientific knowledge and improving human health.
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